molecular formula C12H19NO2 B6353007 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol CAS No. 1019599-59-7

5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol

Cat. No.: B6353007
CAS No.: 1019599-59-7
M. Wt: 209.28 g/mol
InChI Key: QRSHSNRBDHBUGQ-UHFFFAOYSA-N
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Description

5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with butan-2-ylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines or alcohols.

Scientific Research Applications

5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol has several applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: The compound is investigated for its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(Butan-2-yl)amino]methyl}-2-hydroxyphenol
  • 5-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol
  • 5-{[(Butan-2-yl)amino]methyl}-2-methylphenol

Uniqueness

Compared to similar compounds, 5-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol is unique due to its specific functional groups, which confer distinct chemical and biological properties. These properties make it particularly valuable for certain applications in research and industry.

Properties

IUPAC Name

5-[(butan-2-ylamino)methyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-9(2)13-8-10-5-6-12(15-3)11(14)7-10/h5-7,9,13-14H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSHSNRBDHBUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=C(C=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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